1,1-Dichloro-7-ethoxyhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-7-ethoxyhept-1-ene: is an organic compound characterized by the presence of a double bond, two chlorine atoms, and an ethoxy group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-7-ethoxyhept-1-ene can be synthesized through a multi-step process involving the chlorination of heptene followed by the introduction of an ethoxy group. The reaction typically involves the use of reagents such as chlorine gas and ethanol under controlled conditions to ensure selective chlorination and ethoxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and distillation units to purify the final product. The process is optimized to maximize yield and minimize by-products, ensuring the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-7-ethoxyhept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: 1,1-Dichloro-7-ethoxyhept-1-ene is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into the medicinal applications of this compound derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 1,1-Dichloro-7-ethoxyhept-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ethoxy group play crucial roles in its reactivity and binding affinity. Pathways involved may include oxidative stress induction, enzyme inhibition, or receptor modulation, depending on the specific application and derivative.
Comparison with Similar Compounds
1,1-Dichloroheptane: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
7-Ethoxyhept-1-ene: Lacks the chlorine atoms, affecting its reactivity in oxidation and reduction reactions.
1,1-Dichloro-7-methoxyhept-1-ene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 1,1-Dichloro-7-ethoxyhept-1-ene’s combination of chlorine atoms and an ethoxy group provides a unique reactivity profile, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
88470-15-9 |
---|---|
Molecular Formula |
C9H16Cl2O |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
1,1-dichloro-7-ethoxyhept-1-ene |
InChI |
InChI=1S/C9H16Cl2O/c1-2-12-8-6-4-3-5-7-9(10)11/h7H,2-6,8H2,1H3 |
InChI Key |
LEMPSRPAIGOWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.